molecular formula C14H15NO3 B12284028 4-Benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one

4-Benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one

Cat. No.: B12284028
M. Wt: 245.27 g/mol
InChI Key: FARHGBLTNRTZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone typically involves the reaction of ®-4-benzyl-3-hydroxy-2-oxazolidinone with but-3-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can be further utilized in the synthesis of bioactive molecules .

Scientific Research Applications

(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one
  • (4S)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone

Uniqueness

(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in the synthesis of bioactive molecules and the study of enzyme interactions .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2

InChI Key

FARHGBLTNRTZBG-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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